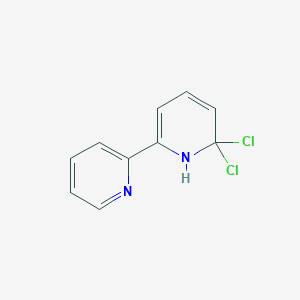

6,6-Dichloro-2,2-bipyridine

Description

Significance of Halogenated 2,2′-Bipyridine Ligands in Modern Chemistry

2,2'-Bipyridine (B1663995) (bpy) and its derivatives are among the most widely utilized chelating ligands in coordination chemistry, prized for their robust redox stability and the relative ease with which they can be functionalized. researchgate.netnih.gov The introduction of halogen substituents onto the bipyridine framework profoundly modifies its properties, providing chemists with a powerful tool to tune the behavior of the resulting metal complexes.

Halogens exert a significant electronic effect due to their electronegativity. acs.org By withdrawing electron density from the pyridine (B92270) rings, they can alter the electron-donating ability of the nitrogen atoms. This electronic tuning is crucial as it influences the stability, redox potentials, and reactivity of the metal center to which the ligand is coordinated. acs.orgacs.org For instance, the electron-withdrawing nature of chlorine atoms in 6,6'-dichloro-2,2'-bipyridine (B1589837) can stabilize lower oxidation states of a coordinated metal and affect the energy levels of the frontier molecular orbitals, which is critical in applications like photoredox catalysis. acs.orgwikipedia.org

Furthermore, substituents at the 6 and 6' positions, adjacent to the coordinating nitrogen atoms, introduce substantial steric hindrance . nih.govnih.gov This steric bulk can dictate the coordination geometry around the metal ion, often forcing a distorted geometry. nih.gov Such control over the spatial arrangement of ligands is fundamental in designing catalysts with high selectivity. The steric effects of 6,6'-substituents have been shown to impact the properties and catalytic performance of nickel complexes in cross-electrophile coupling reactions. nih.gov The chlorine atoms in 6,6'-dichloro-2,2'-bipyridine also serve as versatile synthetic handles, allowing for further functionalization through cross-coupling reactions to build more complex molecular architectures.

Evolution of 2,2′-Bipyridine Chemistry and the Emergence of Dichlorinated Derivatives

The history of 2,2'-bipyridine dates back to its first synthesis in 1888. nih.gov Early methods for preparing bipyridines often involved harsh conditions and produced low yields. orgsyn.org A significant advancement in the synthesis of symmetrical bipyridines was the application of the Ullmann reaction, which involves the copper-catalyzed homocoupling of aryl halides. mdpi.compreprints.orgresearchgate.netorganic-chemistry.org This reaction, first introduced for bipyridine synthesis in 1928, provided a more direct route to symmetrical derivatives starting from readily available halopyridines. researchgate.net

The Ullmann coupling and related metal-catalyzed homocoupling reactions are foundational to the synthesis of 6,6'-dichloro-2,2'-bipyridine. mdpi.compreprints.org These methods typically involve the reaction of a 2-chloro-6-halopyridine precursor in the presence of a metal catalyst, such as copper or palladium. mdpi.compreprints.org The development of more efficient catalytic systems, including bimetallic systems and those employing bulky ligands to enhance reaction efficiency, has made dichlorinated bipyridines like the 6,6'-isomer more accessible for research. mdpi.com The emergence of these dichlorinated derivatives was driven by the need for bipyridine ligands with tailored electronic and steric properties for specific applications in catalysis and materials science.

Overview of Key Research Areas and Future Directions for 6,6'-Dichloro-2,2'-bipyridine

6,6'-Dichloro-2,2'-bipyridine is a key building block and ligand in several active areas of chemical research. Its unique combination of steric bulk and electronic properties makes it highly valuable.

One major area of application is in catalysis . Nickel complexes bearing 6,6'-disubstituted bipyridine ligands have been studied for cross-electrophile coupling reactions, where the substituents have been shown to significantly influence catalytic performance. nih.gov Ruthenium complexes containing 6,6'-dichloro-2,2'-bipyridine have also been investigated, with the steric properties of the ligand playing a key role. psu.edu The compound also serves as a precursor for other catalytically active ligands. For example, it can be converted to 6,6'-dihydroxy-2,2'-bipyridine, whose metal complexes are active in carbonylation catalysis.

In materials science , the rigid and well-defined structure of 6,6'-dichloro-2,2'-bipyridine makes it an excellent component for constructing supramolecular assemblies and coordination polymers. acs.orgorgsyn.org The ability of the chlorine atoms to be substituted allows for the creation of more complex, functional materials with tailored photophysical or electronic properties. researchgate.net

As a synthetic intermediate , the chlorine atoms provide reactive sites for nucleophilic aromatic substitution or cross-coupling reactions, enabling the synthesis of a wide array of 6,6'-disubstituted bipyridines that are not accessible through other routes. nih.gov This versatility allows for the creation of new ligands for applications in areas such as bioinorganic chemistry and the development of luminescent materials. researchgate.net

Future research will likely focus on expanding the catalytic applications of its metal complexes, particularly in asymmetric catalysis where its steric properties can be exploited. lookchem.com Further exploration of its use in designing advanced materials, such as sensors and components for optoelectronic devices, is also a promising direction. wikipedia.org The continued development of synthetic methodologies to functionalize the 6,6'-positions will undoubtedly open up new avenues for creating novel and highly functional molecules. mdpi.com

Data for 6,6'-Dichloro-2,2'-bipyridine

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 53344-72-2 | lookchem.comguidechem.comnih.gov |

| Molecular Formula | C₁₀H₆Cl₂N₂ | lookchem.comguidechem.comnih.gov |

| Molecular Weight | 225.07 g/mol | guidechem.comnih.gov |

| Appearance | Solid | achemblock.com |

| Melting Point | 220 °C | researchgate.net |

| Boiling Point | 354.7 ± 37.0 °C at 760 mmHg | researchgate.net |

| Solubility | Very slightly soluble (0.47 g/L at 25°C) | guidechem.com |

| pKa (Predicted) | -0.40 ± 0.10 | guidechem.com |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Specific peak assignments and coupling constants would be detailed here from experimental data. |

| ¹³C NMR | Specific chemical shifts for each carbon atom would be listed here based on experimental data. |

| Infrared (IR) | Characteristic vibrational frequencies (e.g., C=N, C-Cl stretches) would be provided. |

| UV-Vis | Absorption maxima (λmax) and corresponding molar absorptivity values would be included. |

Structure

3D Structure

Properties

Molecular Formula |

C10H8Cl2N2 |

|---|---|

Molecular Weight |

227.09 g/mol |

IUPAC Name |

2,2-dichloro-6-pyridin-2-yl-1H-pyridine |

InChI |

InChI=1S/C10H8Cl2N2/c11-10(12)6-3-5-9(14-10)8-4-1-2-7-13-8/h1-7,14H |

InChI Key |

WMRBVFHJGSUAHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC(N2)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,6 Dichloro 2,2 Bipyridine and Its Derivatives

Established Synthetic Routes to 6,6'-Dichloro-2,2'-bipyridine (B1589837)

The synthesis of 6,6'-dichloro-2,2'-bipyridine can be approached through several strategic routes, each with its own set of advantages and limitations. These methods can be broadly categorized into direct halogenation, indirect routes involving functionalized precursors, and metal-catalyzed coupling reactions.

Direct Halogenation Strategies

Direct chlorination of the parent 2,2'-bipyridine (B1663995) molecule presents a straightforward conceptual approach. However, controlling the regioselectivity to exclusively obtain the 6,6'-dichloro isomer can be challenging due to the electronic nature of the pyridine (B92270) rings. The nitrogen atoms deactivate the pyridine ring towards electrophilic substitution and direct incoming electrophiles to the 3- and 5-positions. Achieving substitution at the 6- and 6'-positions often requires harsh reaction conditions and can lead to a mixture of chlorinated products, necessitating complex purification procedures.

One common method for direct chlorination involves the use of chlorinating agents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). These reactions are typically performed at elevated temperatures. For instance, the direct chlorination of ethylene (B1197577) dichloride (EDC) is an exothermic reaction carried out in the liquid phase, often with a catalyst to enhance selectivity and yield. westlakevinnolit.comwestlakevinnolit.com While effective for some substrates, the direct application to 2,2'-bipyridine for selective 6,6'-dichlorination is not a widely reported high-yield method due to the aforementioned regioselectivity issues.

Indirect Routes via Functionalized Precursors

To overcome the challenges of direct halogenation, indirect routes starting from appropriately functionalized precursors are often employed. These methods offer greater control over the final product's structure.

Silyl (B83357) Protection and Halogenation Protocols from 6,6′-dimethyl-2,2′-bipyridine

A well-established indirect route utilizes 6,6'-dimethyl-2,2'-bipyridine (B1328779) as the starting material. This method leverages the reactivity of the methyl groups, which can be functionalized and subsequently replaced with chlorine atoms. One such strategy involves the use of silyl protection. For a related compound, 4,4'-dimethyl-2,2'-bipyridine, a process of lithiation followed by silylation with chlorotrimethylsilane (B32843) (TMSCl) has been demonstrated to protect the methyl groups, allowing for subsequent transformations. orgsyn.org A similar principle could be applied to the 6,6'-dimethyl isomer. After functionalization of the methyl groups, a halogenation step would be required to introduce the chlorine atoms.

Thionyl Chloride-Mediated Halogenation of 6,6′-dimethyl-2,2′-bipyridine

Thionyl chloride (SOCl₂) is a versatile reagent primarily used for converting carboxylic acids and alcohols to their corresponding chlorides. wikipedia.orgmasterorganicchemistry.comorgsyn.org In the context of synthesizing 6,6'-dichloro-2,2'-bipyridine, a more direct application of thionyl chloride involves the halogenation of a precursor like 6,6'-dihydroxy-2,2'-bipyridine. However, a more common and effective strategy involves the conversion of the methyl groups of 6,6'-dimethyl-2,2'-bipyridine into a more reactive functional group that can then be substituted by chlorine. For example, oxidation of the methyl groups to carboxylic acids, followed by treatment with thionyl chloride, would yield the corresponding acyl chlorides. scielo.br These acyl chlorides can then undergo further reactions. It is important to note that thionyl chloride can also promote unusual C-C bond formations under certain conditions, as seen in the dimerization of 5-hydroxypyrazole-4-carboxylates. nih.gov

Metal-Catalyzed Coupling Reactions of Halopyridines for Bipyridine Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds and are widely used in the synthesis of bipyridine derivatives. nih.govuwindsor.ca These reactions typically involve the coupling of two halopyridine units or a halopyridine with another organometallic pyridine derivative.

Palladium-Catalyzed Coupling Conditions (e.g., for dialkylated derivatives)

Palladium-catalyzed coupling reactions, such as the Suzuki, Negishi, and Ullmann couplings, are particularly prevalent in bipyridine synthesis. nih.govmdpi.compreprints.org The Suzuki coupling, which pairs an organoboron reagent with an organic halide, is a highly versatile method. nih.gov However, a significant challenge in these reactions is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. nih.gov

For the synthesis of 6,6'-disubstituted-2,2'-bipyridines, including dialkylated derivatives, palladium-catalyzed homocoupling of 2-halo-6-substituted pyridines is a common strategy. researchgate.net For instance, 5,5'-dialkyl-6,6'-dichloro-2,2'-bipyridines have been synthesized from 3-substituted 2-chloro-6-iodopyridines using palladium-catalyzed coupling conditions. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.govnih.govdntb.gov.ua For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote selective cross-coupling at the C4 position of 2,4-dichloropyridines. nih.gov

The Ullmann reaction, which involves the copper-mediated coupling of aryl halides, is another established method for synthesizing symmetrical bipyridines. mdpi.comorganic-chemistry.org While traditionally requiring high temperatures, modern variations using palladium co-catalysts or different copper sources can proceed under milder conditions. mdpi.compreprints.org

Below is a table summarizing various palladium-catalyzed coupling reactions for the synthesis of bipyridine derivatives.

| Coupling Reaction | Catalyst/Reagents | Substrates | Key Features |

| Suzuki Coupling | Pd(OAc)₂, PdCl₂(dcpp), etc. | Halopyridines and Pyridylboronic acids/esters | Widely used, but catalyst inhibition by the bipyridine product can be an issue. nih.govpreprints.org |

| Negishi Coupling | PdBr(Ph)(PPh₃)₂, Pd(dba)₂/XPhos | 2-Pyridyl zinc halides and Bromopyridines | Offers an alternative to Suzuki coupling with high catalyst activity. mdpi.com |

| Ullmann Coupling | Cu powder, Pd(OAc)₂ | Bromopyridines | Effective for symmetrical bipyridines, can be promoted by a bimetallic system. mdpi.compreprints.org |

| Homocoupling | Pd(OAc)₂/piperazine | Bromopyridines | Straightforward method for symmetrical bipyridines, though may require high temperatures. mdpi.com |

Alternative Cross-Coupling Methodologies (e.g., Stille, Negishi, Suzuki)

The construction of the bipyridine framework, particularly unsymmetrically substituted derivatives, heavily relies on transition-metal-catalyzed cross-coupling reactions. Methodologies such as Stille, Negishi, and Suzuki couplings provide powerful tools for forming the crucial C-C bond between two pyridine rings. mdpi.comorgsyn.orgwikipedia.org

Stille Coupling: This method utilizes organotin compounds and is noted for its high reactivity, often succeeding where other methods like Suzuki coupling may be less effective. mdpi.com The synthesis of various 2,2'-bipyridines has been successfully achieved using Stille-type cross-coupling procedures, allowing for the creation of functionalized derivatives in high yields and on multigram scales. nih.govacs.org For instance, the coupling of a stannylated pyridine with a bromopyridine, catalyzed by a palladium complex such as PdCl2(PPh3)2, is a common approach. mdpi.com While effective, a significant drawback of the Stille coupling is the toxicity and hazardous nature of the organostannane reagents. mdpi.com

Negishi Coupling: Widely regarded as a powerful tool for preparing bipyridines, Negishi coupling is characterized by its high yields, mild reaction conditions, and good tolerance for a variety of functional groups like esters, nitriles, and alkynes. orgsyn.orgwikipedia.orgorgsyn.org The reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This methodology has been successfully applied to the synthesis of numerous bipyridine derivatives. mdpi.comorgsyn.org The required pyridylzinc halides can be prepared through transmetalation of pyridyllithium compounds or by the direct reaction of pyridyl halides with activated zinc. orgsyn.orgorgsyn.org The reactivity of the halide coupling partner generally follows the trend I > Br > Cl, with fluoro-substituted pyridines being typically inert. orgsyn.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a highly attractive and widely used method for constructing C(sp²)–C(sp²) bonds, making it a staple for the synthesis of bipyridine structures. mdpi.com This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. A significant challenge in Suzuki couplings for bipyridine synthesis is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its catalytic activity. mdpi.com Therefore, careful design of the catalytic system, including the choice of ligands and reaction conditions, is crucial for achieving high yields. beilstein-journals.org Despite this challenge, numerous palladium catalysts have been developed that effectively promote the reaction. mdpi.com For instance, Pd/IPr catalytic systems have shown effectiveness in C4-selective Suzuki couplings of dichloropyridines. nih.gov

Table 1: Comparison of Cross-Coupling Methodologies for Bipyridine Synthesis

| Coupling Reaction | Organometallic Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Stille | Organotin (e.g., R-SnBu₃) | High reactivity, tolerant of many functional groups. mdpi.com | Toxicity and hazardous nature of organotin reagents. mdpi.com |

| Negishi | Organozinc (e.g., R-ZnX) | High yields, mild conditions, excellent functional group tolerance. orgsyn.orgorgsyn.org | Organozinc reagents can be moisture-sensitive. |

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Reagents are generally stable, low toxicity, environmentally benign. mdpi.com | Product inhibition due to catalyst coordination. mdpi.com |

Functionalization Strategies for 6,6'-Dichloro-2,2'-bipyridine Scaffolds

Once the 6,6'-dichloro-2,2'-bipyridine core is synthesized, its chlorine atoms and C-H bonds serve as handles for further chemical modification, allowing for the introduction of a wide array of functional groups and the tuning of the molecule's electronic and steric properties.

Reactivity at the Chlorine Centers via Nucleophilic Substitution Reactions

The chlorine atoms at the 6 and 6' positions of the bipyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the displacement of the chloride ions by various nucleophiles, providing a direct route to a diverse range of 6,6'-disubstituted-2,2'-bipyridines. For example, the synthesis of 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridine from a dichlorobipyridine precursor implies a nucleophilic substitution pathway where the chloride is replaced by a hydroxyphenyl group. nih.gov Similarly, reactions with alkoxides, amides, and other heteroatom nucleophiles can be envisioned. The utility of this approach is highlighted in methods where a selective cross-coupling is performed at one position of a dihalopyridine, leaving the second halide (a chloride) available for a subsequent SNAr reaction to install a different functional group. nih.gov

C-H Functionalization Approaches within the Bipyridine Framework

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds without the need for pre-functionalized starting materials. nih.govrsc.org For bipyridine scaffolds, this approach allows for the introduction of substituents at positions not easily accessible through classical methods. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in developing methodologies for the direct arylation, alkylation, and alkenylation of pyridine C-H bonds. nih.govresearchgate.net

While the electron-poor nature of the pyridine ring and the strong coordinating ability of the nitrogen atom present challenges, various strategies have been developed to achieve regioselective C-H activation. rsc.orgresearchgate.net These often involve the use of directing groups or specialized catalytic systems to control where the functionalization occurs. For a scaffold like 6,6'-dichloro-2,2'-bipyridine, C-H functionalization could potentially be directed to the 3,3'-, 4,4'-, or 5,5'-positions, offering a complementary method to the substitution reactions at the chlorine centers for creating complex, highly decorated bipyridine ligands. researchgate.net

Optimization of Reaction Conditions for Yield and Regioselectivity

Achieving high yield and precise control over regioselectivity are paramount in the synthesis and functionalization of 6,6'-dichloro-2,2'-bipyridine. The optimization of reaction conditions is a critical process that often involves screening various catalysts, ligands, solvents, bases, and temperatures. researchgate.net The use of machine learning and high-throughput experimentation (HTE) is becoming an increasingly valuable tool for accelerating this optimization process. beilstein-journals.orgsemanticscholar.org

For cross-coupling reactions, the choice of ligand is often a key determinant of success. Bulky, electron-rich phosphine (B1218219) ligands, for example, can significantly influence the outcome of Negishi and Suzuki couplings by promoting the desired reductive elimination step over side reactions. nih.govnih.gov In the case of di- or poly-halogenated substrates, the ligand can control the regioselectivity of the coupling. For instance, Pd/IPr catalytic systems have been shown to favor C4-selective cross-coupling in 2,4-dichloropyridines. nih.gov

Temperature, reaction time, and the nature of the base are also crucial parameters. In Suzuki couplings, the choice of base (e.g., K₃PO₄, Cs₂CO₃) can dramatically affect the reaction efficiency. beilstein-journals.org For C-H functionalization, reaction conditions must be carefully tuned to overcome the high activation barrier and to direct the reaction to the desired C-H bond, avoiding unwanted side products. researchgate.net

Table 2: Example of Reaction Condition Optimization for Asymmetric Suzuki–Miyaura Coupling

| Parameter | Variation | Outcome | Reference |

|---|---|---|---|

| Catalyst | Pd₂(dba)₃ | Effective palladium source | beilstein-journals.org |

| Ligand | Chiral phosphine ligands (e.g., S-Phos) | Induces asymmetry, influences yield and ee | beilstein-journals.org |

| Base | K₃PO₄ | Found to be effective for this transformation | beilstein-journals.org |

| Solvent | THF | Common solvent for coupling reactions | beilstein-journals.org |

| Temperature | 50 °C | Optimized for balancing reaction rate and selectivity | beilstein-journals.org |

This table is a generalized example based on findings for chiral biaryl synthesis and illustrates the types of parameters optimized.

Comparative Analysis of Synthetic Efficiency and Practical Applicability

Each synthetic methodology for preparing and functionalizing 6,6'-dichloro-2,2'-bipyridine and its derivatives possesses a unique set of advantages and disadvantages that determine its practical applicability.

Cross-Coupling Methods:

Stille Coupling: Offers high reactivity but is hampered by the high toxicity of organotin reagents, which poses significant challenges for purification and waste disposal, limiting its large-scale industrial application. mdpi.com

Negishi Coupling: Provides high yields and excellent functional group tolerance under mild conditions. orgsyn.org The main drawback is the moisture sensitivity of the organozinc reagents, which may require stringent anhydrous reaction conditions. wikipedia.org

Suzuki Coupling: Is often the preferred method due to the low toxicity, commercial availability, and stability of the boronic acid reagents. mdpi.com However, its efficiency can be compromised by product inhibition, where the bipyridine product deactivates the catalyst. Overcoming this often requires careful catalyst and ligand design. mdpi.com

Functionalization Strategies:

Nucleophilic Substitution: This is a straightforward and often high-yielding method for introducing a variety of functional groups at the 6,6'-positions. Its primary limitation is that it is restricted to replacing the chlorine atoms and cannot be used to modify the C-H positions of the pyridine rings.

C-H Functionalization: Represents the cutting edge of synthetic efficiency, offering atom-economical routes to novel derivatives by activating otherwise inert bonds. rsc.org The main challenges are achieving high regioselectivity, especially in a molecule with multiple C-H bonds, and the often harsh conditions or expensive catalysts required. nih.govresearchgate.net

Coordination Chemistry of 6,6 Dichloro 2,2 Bipyridine

Fundamental Principles of 6,6'-Dichloro-2,2'-bipyridine (B1589837) as a Chelating Ligand

Dicoordinate Nature and Ligand Binding Modes

6,6'-Dichloro-2,2'-bipyridine functions as a dicoordinate or bidentate chelating ligand, binding to a metal center through its two nitrogen atoms. wikipedia.org The two pyridine (B92270) rings are connected by a single C-C bond, and unlike pyridine complexes, the rings in 2,2'-bipyridine (B1663995) are typically coplanar, which allows for electron delocalization. wikipedia.org This coplanarity is crucial for its strong chelation to a single metal ion, forming a stable five-membered ring. The fundamental structure consists of two pyridine rings linked at the 2 and 2' positions. solubilityofthings.com

The coordination of 6,6'-dichloro-2,2'-bipyridine to a metal ion results in the formation of a stable metallacycle. The geometry of the resulting complex is influenced by the coordination number and the electronic configuration of the metal ion. For instance, with octahedral metal centers, three bipyridine ligands can coordinate to form a tris-bipyridyl complex, [M(bpy)₃]ⁿ⁺, which is chiral and possesses D₃ symmetry. wikipedia.orgwikipedia.org Square planar complexes of the type [M(bipy)₂]²⁺ can also be formed. wikipedia.org

Influence of Ortho-Chlorine Substituents on Metal-Ligand Interactions

The presence of chlorine atoms at the 6 and 6' positions, which are ortho to the nitrogen atoms, significantly influences the metal-ligand interactions both sterically and electronically.

Steric Effects: The bulky chlorine atoms introduce steric hindrance around the coordination sites. This steric clash can affect the geometry of the coordination sphere, often leading to distortions from ideal geometries. researchgate.net For instance, in tris-bipyridyl ruthenium(II) complexes, ortho-substituents can cause significant deviations from regular octahedral geometry and can lead to longer metal-nitrogen bond lengths. researchgate.net The steric hindrance between the 6,6'-substituents of different bipyridine ligands in a complex can be substantial. wikipedia.org

Electronic Effects: The chlorine atoms are electron-withdrawing groups. This electronic influence affects the electron density on the pyridine rings and, consequently, the donor strength of the nitrogen atoms. The withdrawal of electron density can lead to a less basic ligand, which in turn can affect the stability and the redox properties of the resulting metal complex. researchgate.netdtic.mil The electron-withdrawing nature of substituents can facilitate access to higher oxidation states of the metal center in the complex. acs.org

Synthesis and Characterization of Metal Complexes Incorporating 6,6'-Dichloro-2,2'-bipyridine

Ruthenium Complexes (e.g., Ru(II), Ru(IV)-oxo species)

Ruthenium complexes of bipyridine and its derivatives have been extensively studied for their rich photophysical and electrochemical properties. wikipedia.orgnih.gov The synthesis of ruthenium complexes with 6,6'-dichloro-2,2'-bipyridine often starts from a ruthenium(III) chloride precursor.

A common synthetic route involves the reaction of ruthenium(III) chloride with the bipyridine ligand in a suitable solvent, often with the addition of a reducing agent to obtain the Ru(II) state. wikipedia.org For example, the precursor complex cis-[Ru(bpy)₂Cl₂] can be synthesized by refluxing RuCl₃·3H₂O with 2,2'-bipyridine in dimethylformamide (DMF). uark.eduwikipedia.org This precursor can then be used to synthesize mixed-ligand complexes. uark.edu

Ruthenium(II) Complexes: The complex cis-Ru(6,6'-Cl₂bpy)₂(OH₂)₂₂ has been synthesized and serves as a robust catalyst for the oxidation of hydrocarbons. nih.gov Another example is the complex [Ru(terpy)(dcbipy)(H₂O)]²⁺ (where terpy is 2,2':6',2''-terpyridine and dcbipy is 6,6'-dichloro-2,2'-bipyridine). rsc.orghku.hk

Ruthenium(IV)-oxo Species: Oxidation of the corresponding Ru(II)-aqua complex can yield high-valent ruthenium-oxo species. For instance, the oxidation of [Ru(terpy)(dcbipy)(H₂O)]²⁺ with Ce(IV) produces the Ru(IV)-oxo complex, [Ru(terpy)(dcbipy)O]²⁺. rsc.orghku.hk This complex is a powerful oxidant. hku.hk Similarly, oxidation of cis-[Ru(6,6'-Cl₂bpy)₂(OH₂)₂]²⁺ with Ce(IV) in aqueous solution yields the cis-[Ru(VI)(6,6'-Cl₂bpy)₂O₂]²⁺ species. nih.gov

Table 1: Selected Ruthenium Complexes with 6,6'-Dichloro-2,2'-bipyridine

| Complex | Precursor | Key Characterization Data | Reference |

|---|---|---|---|

| [Ru(terpy)(dcbipy)O]²⁺ | [Ru(terpy)(dcbipy)(H₂O)]²⁺ | Paramagnetic (μeff = 2.83 B.M.), Ru=O stretch at 780 cm⁻¹ | hku.hk |

| cis-[Ru(VI)(6,6'-Cl₂bpy)₂O₂]²⁺ | cis-[Ru(6,6'-Cl₂bpy)₂(OH₂)₂]²⁺ | Powerful stoichiometric oxidant for cycloalkanes | nih.gov |

Rhodium Complexes

The synthesis of rhodium complexes with bipyridine-based ligands has been explored, often for their catalytic applications. rsc.org While specific synthetic details for rhodium complexes with 6,6'-dichloro-2,2'-bipyridine are less commonly reported than for ruthenium, general methods for preparing rhodium-bipyridine complexes can be applied. These methods typically involve the reaction of a rhodium precursor, such as rhodium(III) chloride, with the bipyridine ligand in a suitable solvent, often under reflux conditions. The resulting complexes can have various geometries depending on the stoichiometry and the oxidation state of the rhodium center.

Copper Complexes

Copper complexes with bipyridine ligands are of interest due to their potential applications in catalysis and materials science. e3s-conferences.orgnih.gov The synthesis of copper(II) complexes with 2,2'-bipyridine can be achieved by reacting a copper(II) salt, such as copper(II) chloride dihydrate, with the bipyridine ligand in a solvent like ethanol. nih.gov This typically leads to the precipitation of the complex, such as Cu(bipy)Cl₂. nih.gov

The introduction of the 6,6'-dichloro substituents on the bipyridine ligand can influence the structure and properties of the resulting copper complexes. For instance, the steric bulk of the chlorine atoms can affect the coordination geometry around the copper center. The synthesis of copper complexes with 6,6'-dichloro-2,2'-bipyridine would likely follow similar procedures, involving the reaction of a copper salt with the ligand in a suitable solvent.

Table 2: General Synthetic Approach for Dichloro(2,2'-bipyridine)copper(II)

| Reactants | Solvent | Product | Reference |

|---|---|---|---|

| Copper(II) chloride dihydrate and 2,2'-bipyridine | Ethanol | Cu(bipy)Cl₂ | nih.gov |

Silver Complexes

The coordination of substituted bipyridine ligands with silver(I) ions is known to form a variety of structures, from discrete monomeric units to one-, two-, or three-dimensional coordination polymers. The final architecture is influenced by factors such as the nature of the anion and the crystallization conditions. rsc.org For instance, with anions that can coordinate to the metal, such as nitrate (B79036) or trifluoromethanesulfonate (B1224126), bridging interactions often lead to polymeric structures. rsc.org Conversely, less coordinating anions like tetrafluoroborate (B81430) or hexafluorophosphate (B91526) tend to favor the formation of discrete bis-chelate complexes where the bipyridine ligand coordinates in a bidentate fashion through its nitrogen atoms. rsc.org

In the case of 2,3'-bipyridine (B14897) derivatives, silver(I) complexes have been synthesized and shown to exhibit interesting photophysical properties. For example, a silver(I) complex with 2',6'-difluoro-2,3'-bipyridine and a trifluoromethanesulfonate anion adopts a highly distorted trigonal-planar geometry. nih.gov This compound displays strong blue emission in solution, suggesting potential applications in organic light-emitting diodes (OLEDs). nih.gov The coordination sphere of the silver atom in this complex consists of two pyridine nitrogen atoms from two separate bipyridine ligands and one oxygen atom from the anion. nih.gov

While specific studies on the coordination of 6,6'-dichloro-2,2'-bipyridine with silver are not extensively detailed in the provided search results, the general principles of silver-bipyridine coordination suggest that it would likely form either discrete [Ag(6,6'-Cl2bpy)2]⁺ complexes or coordination polymers, depending on the counter-ion and solvent system used. The steric bulk of the chloro substituents at the 6,6'-positions might influence the geometry and stability of the resulting complexes.

Rhenium Complexes

Rhenium(I) tricarbonyl complexes with diimine ligands, including derivatives of 2,2'-bipyridine, have been extensively studied for their potential applications in various fields, including catalysis and medicine. The synthesis of these complexes typically involves the reaction of a rhenium pentacarbonyl halide, such as fac-[Re(CO)₅Br], with the desired bipyridine ligand in a suitable solvent like toluene. chemrxiv.org

Research on rhenium complexes with substituted bipyridines has demonstrated that the nature and position of the substituent can significantly impact the properties and reactivity of the complex. For example, a series of fac-[Re(CO)₃]⁺ complexes with 5- and 6-(halomethyl)-2,2'-bipyridine ligands have been synthesized and evaluated for their anticancer activity. chemrxiv.orgrsc.org These studies indicate that the presence of a reactive halomethyl group can be a key feature for designing active anticancer agents. rsc.org

While direct synthesis of a rhenium complex with 6,6'-dichloro-2,2'-bipyridine is not explicitly described in the provided results, the established synthetic routes for other substituted bipyridine complexes are applicable. chemrxiv.orgnih.gov The coordination of 6,6'-dichloro-2,2'-bipyridine to a Re(I) tricarbonyl core would result in a complex of the type fac-[Re(6,6'-Cl₂bpy)(CO)₃X], where X is a halide or another monodentate ligand. The electronic properties of the chloro substituents would influence the spectroscopic and electrochemical characteristics of the resulting rhenium complex.

Nickel Complexes

Nickel complexes featuring 2,2'-bipyridine and its derivatives are of significant interest due to their catalytic activity in various organic transformations and their intriguing electronic and magnetic properties. The synthesis of such complexes is generally straightforward, often involving the reaction of a nickel(II) salt, like nickel(II) chloride, with the bipyridine ligand in a 1:1 or other stoichiometric ratio.

The coordination of 2,2'-bipyridine to a nickel(II) center typically results in the formation of complexes such as [Ni(bpy)Cl₂]. This compound serves as a versatile precursor for the synthesis of other nickel complexes and has been studied for its catalytic and biological activities. The structure of these complexes can vary, but often a distorted tetrahedral or square planar geometry around the nickel center is observed. acs.org

Studies on the stepwise thermal decomposition of 2,2'-bipyridine complexes of nickel(II) chloride have provided insights into their stability and the nature of the metal-ligand bond. acs.org Furthermore, cyclometalated nickel(II) complexes, where a ligand is coordinated through both a nitrogen and a carbon atom, have been prepared using substituted bipyridines like 6-phenyl-2,2'-bipyridine (B1228381). researchgate.net These complexes exhibit interesting electrochemical behavior, often involving ligand-centered redox processes. researchgate.net

While there is no specific mention of the synthesis of a nickel complex with 6,6'-dichloro-2,2'-bipyridine in the provided results, it is expected that it would readily form complexes with nickel(II) salts. The resulting complex, [Ni(6,6'-Cl₂bpy)Cl₂], would likely exhibit modified electronic and steric properties compared to the unsubstituted analogue, which could in turn influence its catalytic performance.

Platinum and Palladium Complexes (by analogy with related bipyridine ligands)

Platinum(II) and palladium(II) complexes with bipyridine ligands are widely studied due to their applications in catalysis, materials science, and as potential therapeutic agents. analis.com.myresearchgate.net The coordination chemistry of these metals with substituted bipyridines provides a means to tune their properties for specific applications.

Platinum Complexes: Platinum(II) complexes with disubstituted 2,2'-bipyridines have been synthesized and structurally characterized. For example, the reaction of 3,3'-disubstituted-2,2'-bipyridines with potassium tetrachloroplatinate(II) yields complexes like [Pt(L)Cl₂]. kist.re.kr X-ray diffraction studies of these complexes reveal that steric hindrance from the substituents can force the pyridine rings of the bipyridine ligand out of coplanarity. kist.re.kr This steric effect can also influence the reactivity of the complex, as seen in the solvolysis of a platinum complex with 2,2'-bipyridyl-3,3'-dicarboxylic acid in DMSO, which leads to the complete release of the bipyridine ligand. kist.re.kr By analogy, a platinum(II) complex with 6,6'-dichloro-2,2'-bipyridine, [Pt(6,6'-Cl₂bpy)Cl₂], would be expected to exhibit significant steric strain, which could impact its stability and reactivity.

Palladium Complexes: Palladium(II) complexes with pyridine and bipyridine ligands are effective catalysts in cross-coupling reactions. nih.govacs.org The electronic and steric properties of the ligands play a crucial role in the catalytic efficiency. For instance, in palladium-catalyzed direct arylation reactions, the use of a bipyridine ligand with a hydroxyl group at the 6-position has been shown to have a strong accelerating effect. uva.es This is attributed to the deprotonated coordinated ligand acting as an internal base, assisting in the C-H bond cleavage step. uva.es While no direct studies of palladium complexes with 6,6'-dichloro-2,2'-bipyridine are presented, it is plausible that such complexes would also be active in catalytic processes, with the chloro substituents influencing the electronic properties of the palladium center and potentially the reaction mechanism.

Steric and Electronic Tuning of Metal Centers by 6,6'-Dichloro-2,2'-bipyridine Ligands

The substituents on a 2,2'-bipyridine ligand profoundly influence the properties of its metal complexes through a combination of steric and electronic effects. nih.gov The chlorine atoms in 6,6'-dichloro-2,2'-bipyridine are particularly effective at tuning the characteristics of the coordinated metal center.

Steric Effects: The chlorine atoms at the 6 and 6' positions are in close proximity to the metal coordination sphere. This steric bulk can enforce a distorted coordination geometry on the metal center. For instance, in square planar or octahedral complexes, the chloro groups can cause the two pyridine rings of the bipyridine ligand to twist out of their preferred coplanar arrangement. kist.re.kr This distortion can affect the stability of the complex and its reactivity. In catalytic applications, the steric hindrance around the metal center can influence substrate binding and the regioselectivity of the reaction. researchgate.net

Electronic Effects: Chlorine is an electron-withdrawing group. The presence of two chloro substituents on the bipyridine ring system reduces the electron density on the nitrogen donor atoms. This has several consequences for the metal complex:

Metal-Ligand Bond Strength: The reduced basicity of the nitrogen atoms can lead to a weaker metal-ligand bond compared to complexes with unsubstituted or electron-donating bipyridine ligands.

Redox Potentials: The electron-withdrawing nature of the chloro groups makes the ligand more difficult to oxidize and easier to reduce. This directly impacts the redox potentials of the metal center in the complex. For example, the metal-centered oxidation will become more difficult (anodic shift in potential), while ligand-based reductions will become easier (cathodic shift).

Spectroscopic Properties: The electronic perturbations caused by the chloro substituents will alter the energies of the metal-to-ligand charge transfer (MLCT) and intraligand (π-π*) transitions, which can be observed in the UV-visible absorption and emission spectra of the complexes. acs.org

The combination of these steric and electronic effects allows for the fine-tuning of the properties of metal complexes containing 6,6'-dichloro-2,2'-bipyridine, making it a valuable ligand for designing catalysts with specific activities and materials with desired photophysical or electrochemical properties.

Thermodynamics and Kinetics of Complex Formation with 6,6'-Dichloro-2,2'-bipyridine

The thermodynamics and kinetics of complex formation involving bipyridine ligands are fundamental to understanding their behavior in solution and their mechanism of action in various applications.

Thermodynamics: The formation of metal complexes with 2,2'-bipyridine is a stepwise process, with the sequential addition of ligands to the metal ion. The stability of the resulting complexes is described by their formation constants (K). Studies on the complexation of nickel(II) with 2,2'-bipyridine in methanol (B129727) have allowed for the accurate determination of the relative formation constants for the mono-, bis-, and tris-bipyridine complexes. nih.gov For the bipyridine complexes, the following relationships were found: log(K₁/K₂) = 0.340(4) and log(K₂/K₃) = 1.091(6). nih.gov

The electron-withdrawing nature of the chloro substituents in 6,6'-dichloro-2,2'-bipyridine is expected to decrease the basicity of the nitrogen donor atoms. This would likely result in lower formation constants for its complexes compared to those of unsubstituted 2,2'-bipyridine. The steric hindrance from the 6,6'-dichloro substituents could also disfavor the formation of tris-chelated complexes, making the bis- and mono-complexes relatively more stable.

Kinetics: The rates of formation and dissociation of bipyridine complexes can vary significantly depending on the metal ion and the reaction conditions. For nickel(II) complexes with 2,2'-bipyridine in methanol, the solutions were found to reach equilibrium slowly, with a half-life of approximately 100 minutes. nih.gov This indicates that the ligand substitution reactions are relatively slow.

The steric bulk of the 6,6'-dichloro substituents is expected to have a significant impact on the kinetics of complex formation and dissociation. The approach of the ligand to the metal center may be slowed down, leading to a slower rate of formation. Conversely, the steric strain in the resulting complex could lead to a faster rate of ligand dissociation. These kinetic factors are crucial in catalytic cycles where rapid ligand association and dissociation steps are often required.

Catalytic Applications of 6,6 Dichloro 2,2 Bipyridine Metal Complexes

Homogeneous Catalysis Mediated by 6,6'-Dichloro-2,2'-bipyridine (B1589837) Ligands

Complexes of 6,6'-dichloro-2,2'-bipyridine have demonstrated significant utility in homogeneous catalysis, particularly in ruthenium-mediated organic transformations. The robust nature of the bis(6,6'-dichloro-2,2'-bipyridine)ruthenium fragment allows it to mediate the oxidation of challenging C-H bonds. acs.org

Organic Oxidation

The ruthenium(II) complex, cis-Ru(6,6'-Cl₂bpy)₂(OH₂)₂₂ (where 6,6'-Cl₂bpy is 6,6'-dichloro-2,2'-bipyridine), serves as a durable catalyst for the oxidation of C-H bonds in various hydrocarbons. acs.org In the presence of tert-butyl hydroperoxide (TBHP) as the terminal oxidant, this complex effectively catalyzes the oxidation of linear alkanes. acs.org Furthermore, the "1 + TBHP" system can oxidize alcohols to their corresponding aldehydes or ketones with high product yields at room temperature. acs.org

Oxidation of the initial ruthenium(II) complex with Ce(IV) allows for the isolation of a powerful ruthenium(VI)-oxo species, cis-[RuVI(6,6'-Cl₂bpy)₂O₂]²⁺. acs.org This high-valent oxo complex is a potent oxidant capable of stoichiometric oxidation of a range of organic substrates, including saturated hydrocarbons, at ambient temperatures. acs.org A study proposed that these oxidations proceed via a hydrogen-atom abstraction pathway. acs.org Another related species, a ruthenium(IV)-oxo complex, [RuIV(terpy)(dcbipy)O]²⁺ (where dcbipy = 6,6′-dichloro-2,2′-bipyridine), has also been shown to be a powerful oxidant, capable of selectively oxidizing the tertiary C-H bond of adamantane. hku.hk

| Substrate | Product(s) | Yield (%) |

| Adamantane | Adamantan-1-ol, Adamantan-2-one | 45, 12 |

| Cyclohexane | Cyclohexanol, Cyclohexanone | 29, 2 |

| Toluene | Benzaldehyde, Benzyl alcohol | 14, 2 |

| Ethylbenzene | Acetophenone, 1-Phenylethanol | 33, 4 |

| Diphenylmethane | Benzophenone | 55 |

| Triphenylmethane | Triphenylmethanol | 80 |

| Fluorene | Fluoren-9-one | 99 |

Table 1: Stoichiometric Oxidation of Various Hydrocarbons by cis-RuVI(6,6'-Cl₂bpy)₂O₂₂ in Acetonitrile at 298 K. Data sourced from acs.org.

Addition of β-Diketones

The catalytic activity of ruthenium complexes bearing the 6,6'-dichloro-2,2'-bipyridine ligand has also been investigated for C-C bond-forming reactions. Specifically, the dicationic ruthenium complex cis-[Ru(6,6'-Cl₂bipy)₂(H₂O)₂]²⁺ was studied for its ability to catalyze the addition of β-diketones to secondary alcohols and styrenes. nih.gov While the reaction did yield the expected α-alkylated β-diketones, detailed mechanistic studies revealed an unexpected catalytic pathway. nih.gov

It was discovered that the ruthenium complex itself is not the true catalyst. nih.gov Instead, the catalytic activity originates from Brønsted acid (in this case, HClO₄), which is generated in situ from the reaction between the ruthenium precursor, cis-Ru(6,6'-Cl₂bipy)₂(H₂O)₂₂, and the β-diketone substrate. nih.gov The resulting acetylacetonate (B107027) complex, [Ru(6,6'-Cl₂bipy)₂(κ²-acac)]ClO₄, was isolated and shown to be inactive for the catalytic addition, confirming that the Lewis acidic metal center was not responsible for the observed transformation. nih.gov

Nickel-catalyzed cross-electrophile coupling has become a prominent strategy for carbon-carbon bond formation, with bipyridine ligands being widely employed to modulate catalyst performance. nih.govwisc.edudicp.ac.cn The electronic and steric properties of substituents on the bipyridine backbone are known to significantly impact the stability of catalytic intermediates and the efficiency of the reaction. nih.gov However, a review of the available literature did not yield specific research findings on the application of nickel complexes bearing the 6,6'-dichloro-2,2'-bipyridine ligand for cross-electrophile coupling reactions. Studies in this area have tended to focus on bipyridine ligands with other substituents, such as methyl or bulkier alkyl and aryl groups, to probe the catalyst's performance. nih.govfigshare.com

The application of 6,6'-dichloro-2,2'-bipyridine extends beyond ruthenium and nickel to other transition metals, although documented catalytic applications are less common. While a vast body of research exists on the catalytic activity of various transition metal complexes with substituted bipyridine ligands, specific examples focusing on catalysts derived from 6,6'-dichloro-2,2'-bipyridine are not prevalent in the surveyed literature. rsc.orgnih.govresearchgate.net Research often utilizes other derivatives to achieve desired catalytic outcomes in reactions such as hydrogenations, borylations, or polymerization. nih.gov

Heterogeneous Catalysis and Immobilized Systems

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have explored the immobilization of 6,6'-dichloro-2,2'-bipyridine metal complexes onto solid supports.

The complex cis-RuII(6,6′-Cl₂bpy)₂(OH₂)₂₂ has been successfully immobilized within the channels of the mesoporous molecular sieve MCM-41. rsc.orgrsc.org This immobilization is achieved through a direct and simple method, resulting in a supported ruthenium complex designated as Ru/MCM-41. rsc.org Characterization using X-ray diffraction (XRD) confirmed that the hexagonal structure of the MCM-41 support was retained after the incorporation of the ruthenium complex. rsc.orgrsc.org The encapsulated complex was found to be in a non-crystalline form within the mesopores. rsc.org The highest loading of the ruthenium complex achieved through this method was 8.4 wt%. rsc.orgrsc.org

The Ru/MCM-41 material has been demonstrated to be an effective heterogeneous catalyst for the oxidation of alkanes. rsc.org Using tert-butylhydroperoxide (TBHP) as the oxidant, these materials catalyzed the oxidation of various alkanes with high turnover numbers. rsc.org Notably, high catalytic activity was observed even with catalysts that had a low loading of ruthenium. rsc.org The supported catalyst shows promise for selective oxidation reactions, combining the reactivity of the molecular ruthenium complex with the practical advantages of a solid catalyst. rsc.org

| Substrate | Loading (wt% Ru) | Turnover Number |

| Adamantane | 1.1 | 1200 |

| Adamantane | 8.4 | 140 |

| Cyclohexane | 1.1 | 1000 |

| Cyclohexane | 8.4 | 120 |

Table 2: Catalytic Oxidation of Alkanes by Ru/MCM-41 with TBHP. Data sourced from rsc.org.

Mechanistic Investigations of 6,6-Dichloro-2,2-bipyridine-Enabled Catalysis

The introduction of chlorine atoms at the 6 and 6' positions of the bipyridine ring profoundly impacts the mechanistic behavior of its metal complexes. These effects are primarily rooted in the steric hindrance and electronic modulation exerted by the chloro substituents, which influence the stability of catalytic intermediates, coordination geometry, and the rates of elementary steps within a catalytic cycle.

A key aspect of mechanistic understanding is the quantification of the ligand's steric profile. The steric and electronic properties of ligands can be correlated with the rate constants for ligand substitution. For a series of ruthenium complexes, the cone angle for 6,6'-dichloro-2,2'-bipyridine has been calculated, providing a quantitative measure of its steric bulk. psu.edu This parameter is crucial for predicting how the ligand will affect the accessibility of the metal center to substrates.

Table 1: Comparison of Ligand Cone Angles for Bidentate Bipyridyl Ligands

| Ligand | Cone Angle (°) |

|---|---|

| 2,2'-bipyridine (B1663995) (bpy) | 134 |

| 1,10-phenanthroline (phen) | 136 |

| 4,7-dimethyl-1,10-phenanthroline | 136 |

| 6,6'-dichloro-2,2'-bipyridine | 150 |

| 2,9-dimethyl-1,10-phenanthroline | 154 |

| 2,2'-biquinoline (biq) | 155 |

Data sourced from a study on Ruthenium(II) complexes, providing a quantitative estimate of steric ligand effects. psu.edu

The significant cone angle of 6,6'-dichloro-2,2'-bipyridine (150°) indicates substantial steric crowding around the metal center. psu.edu This steric pressure can dictate the coordination number and geometry of the complex, often preventing the coordination of additional ligands or favoring specific orientations of substrates.

In catalytic cycles involving changes in the metal's oxidation state, such as in nickel-catalyzed cross-coupling reactions, substituents at the 6,6'-positions play a critical role. Mechanistic studies on related ligands show that bulky groups in these positions can stabilize specific oxidation states. For example, in Ni-catalyzed cross-electrophile coupling, bulky 6,6'-substituents have been shown to better stabilize Ni(I) species, leading to a cleaner reduction from the Ni(II) precatalyst. nih.gov However, this same steric bulk can hinder the coordination of the ligand to a Ni(0) center, which can be a crucial step in some catalytic cycles. nih.gov

Design Principles for Enhanced Catalytic Performance with this compound Ligands

The design of catalysts incorporating the 6,6'-dichloro-2,2'-bipyridine ligand is guided by the interplay of its distinct steric and electronic characteristics. These features can be harnessed to achieve higher activity, selectivity, and stability in a variety of catalytic transformations.

Steric Control:

The primary design principle related to the 6,6'-dichloro-2,2'-bipyridine ligand is the exploitation of its steric bulk. The chloro groups act as "gatekeepers" to the metal's coordination sphere, influencing both substrate approach and product release.

Selectivity: The steric hindrance can be used to induce selectivity in reactions with multiple potential reaction sites on a substrate. The ligand can block access to all but the most sterically accessible sites, thereby directing the catalytic transformation.

Stability of Intermediates: As demonstrated in studies with related bulky bipyridine ligands, the steric crowding can stabilize low-coordinate, reactive intermediates by preventing decomposition pathways such as dimerization or disproportionation. nih.gov For instance, stabilizing a catalytically active monomeric species is a key design goal in many reactions.

Control of Coordination: The significant steric presence can prevent the coordination of more than one bipyridine ligand, which is useful when an open coordination site is required for substrate binding. In a study on ruthenium complexes, the steric properties of 6,6'-dichloro-2,2'-bipyridine were a key factor in determining the rate of substitution of other ligands in the coordination sphere. psu.edu

Electronic Tuning:

The electron-withdrawing nature of the two chlorine atoms provides a powerful tool for tuning the electronic properties of the metal center.

Redox Potential Modulation: The inductive effect of the chlorine atoms makes the bipyridine ligand a poorer σ-donor and a better π-acceptor compared to unsubstituted bipyridine. This stabilizes lower oxidation states of the metal and increases the redox potential of the M(n+)/M((n+1)+) couple. This principle is fundamental in designing catalysts for oxidation reactions or in photoredox catalysis where the excited-state redox potentials are critical. acs.orgacs.org

Lewis Acidity: The electron-deficient nature of the metal center, induced by the ligand, can enhance its Lewis acidity. This can be advantageous in reactions where the activation of a substrate via coordination to a Lewis acidic metal is the key step.

The combination of these steric and electronic effects offers a pathway for creating highly specialized catalysts. The table below outlines the anticipated impact of the 6,6'-dichloro substituents compared to other substitution patterns on key catalytic parameters, based on established principles. nih.govresearchgate.net

Table 2: Predicted Influence of 6,6'-Substituents on Catalytic Properties

| Substituent Type | Example | Steric Hindrance | Electron-Donating/Withdrawing | Expected Impact on Catalysis |

|---|---|---|---|---|

| Small, Neutral | H | Low | Neutral | Baseline activity, may lack selectivity. |

| Bulky, Donating | Methyl (CH₃) | High | Donating | May lower metal redox potential; steric bulk can enhance stability and selectivity but may slow reaction rates. nih.gov |

| Bulky, Withdrawing | Chloro (Cl) | High | Withdrawing | Increases metal redox potential; enhances Lewis acidity; steric bulk can improve stability and selectivity. psu.edu |

| Small, Withdrawing | Fluoro (F) | Low | Withdrawing | Primarily electronic effect, increases redox potential without significant steric hindrance. |

This table illustrates general design principles and the unique position of the 6,6'-dichloro substituent.

Electronic Structure and Spectroscopic Properties of 6,6 Dichloro 2,2 Bipyridine Metal Complexes

Absorption and Emission Spectroscopy of 6,6'-Dichloro-2,2'-bipyridine (B1589837) Complexes

The absorption and emission properties of metal complexes containing the 6,6'-dichloro-2,2'-bipyridine ligand are dictated by the interplay of electronic transitions involving the metal center and the bipyridine ligand.

Metal-to-ligand charge transfer (MLCT) transitions are a hallmark of transition metal complexes with diimine ligands like 2,2'-bipyridine (B1663995) and its derivatives. wikipedia.org These transitions involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* anti-bonding orbital. libretexts.org In complexes of 6,6'-dichloro-2,2'-bipyridine, the electron-withdrawing nature of the chlorine atoms lowers the energy of the ligand's π* orbitals. This generally results in a blue shift (a shift to higher energy or shorter wavelength) of the lowest-energy MLCT absorption band compared to complexes with unsubstituted bipyridine. rsc.org

For instance, in ruthenium(II) polypyridyl complexes, the intense absorption band in the visible region is assigned to an MLCT transition. uark.eduwikipedia.org The energy of this transition is directly related to the difference in the redox potentials of the metal and the ligand. nih.gov The presence of electron-withdrawing substituents on the bipyridine ligand, such as the chloro groups in 6,6'-dichloro-2,2'-bipyridine, makes the ligand easier to reduce and the metal more difficult to oxidize, thus increasing the energy gap for the MLCT transition. rsc.org In a ruthenium(IV)-oxo complex bearing the 6,6'-dichloro-2,2'-bipyridine ligand, the electronic properties are tuned by these robust ligands. rsc.org

The MLCT absorption bands in these complexes are typically broad due to the excitation of electrons to various vibrationally excited states of the π* electronic state. libretexts.org In some cases, multiple MLCT bands can be observed, corresponding to transitions to different π* orbitals of the ligand or from different metal d-orbitals. uark.edunih.gov

| Complex Family | Typical MLCT Absorption Region | Reference |

| Ruthenium(II) Polypyridyl Complexes | 450 nm | uark.edu |

| Rhenium(I) Carbonyl Complexes | Lower energy band in the visible spectrum | nih.gov |

In addition to MLCT bands, the electronic absorption spectra of 6,6'-dichloro-2,2'-bipyridine complexes exhibit ligand-centered (LC) transitions. These transitions, typically occurring in the ultraviolet region, are assigned to π → π* transitions within the bipyridine ligand itself. researchgate.net These high-energy absorptions are characteristic of the conjugated aromatic system of the ligand. nih.gov

The position and intensity of these LC bands are less affected by the nature of the metal center compared to MLCT transitions, but coordination to a metal can cause some shifts. For example, in a series of rhenium(I) carbonyl complexes with substituted bipyridine ligands, the higher energy absorption bands were assigned to intraligand transitions. nih.gov Similarly, platinum(IV) complexes with bipyridine derivatives show structured absorption bands in the 300-330 nm range, which are primarily ascribed to π-π* transitions within the terpyridine ligands, a related class of polypyridyl ligands. researchgate.net

| Complex Family | Typical LC Absorption Region | Reference |

| Rhenium(I) Carbonyl Complexes | High energy band in the UV region | nih.gov |

| Platinum(IV) Polypyridyl Complexes | 300-330 nm | researchgate.net |

The photoluminescent properties of metal complexes are intrinsically linked to the nature of their lowest-lying excited state. For many bipyridine complexes, this is a triplet MLCT (³MLCT) state. researchgate.net The lifetime of this excited state is a crucial parameter, as longer lifetimes are often desirable for applications in photocatalysis and sensing. wikipedia.org

The introduction of chloro-substituents at the 6,6'-positions can influence the excited-state lifetime. Generally, electron-withdrawing groups can affect the rate of non-radiative decay from the excited state. In rhenium(I) polypyridyl complexes, a quantitative correlation has been found between the rate constant for non-radiative decay and the energy gap between the excited and ground states. rsc.org

| Complex | Emission Maximum (nm) | Excited State Lifetime (ns) | Reference |

| fac-[Re(ampy)(CO)₃(bpy)]⁺ | 568 (in CH₃CN) | 100 | nih.gov |

| [Re(6,6'-diTPAbpy)(CO)₃Cl] | 640 | 13.8 | nih.gov |

Electrochemical Behavior of 6,6'-Dichloro-2,2'-bipyridine Metal Complexes

The electrochemical properties of 6,6'-dichloro-2,2'-bipyridine metal complexes, typically studied by cyclic voltammetry, provide valuable insights into the energies of the metal and ligand frontier orbitals.

The electron-withdrawing chloro groups in 6,6'-dichloro-2,2'-bipyridine make the ligand easier to reduce compared to unsubstituted bipyridine. This is reflected in the less negative reduction potentials observed for its metal complexes. Each reduction step corresponds to the addition of an electron to the ligand's π* orbitals. In many bipyridine complexes, multiple, reversible, one-electron reductions centered on the ligands can be observed. wikipedia.org

For instance, in rhodium complexes with mono-substituted bipyridyl ligands, the initial reduction is a net two-electron process occurring at potentials more positive than the parent unsubstituted complex. nih.gov The redox potentials can be systematically tuned by the electronic nature of the substituents on the bipyridine ligand. nih.gov In ruthenium(II) complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid, the ligand-based reductions are observed at negative potentials. rsc.org

The oxidation of these complexes typically involves the removal of an electron from a metal-based d-orbital, leading to a change in the oxidation state of the metal (e.g., Ru(II) to Ru(III)). rsc.org The potential at which this oxidation occurs is a measure of the electron-donating ability of the ligand set. The electron-withdrawing nature of the 6,6'-dichloro-2,2'-bipyridine ligand withdraws electron density from the metal center, making it more difficult to oxidize. rsc.org This results in a more positive oxidation potential compared to complexes with more electron-donating ligands.

For example, the Ru(II)/Ru(III) couple in ruthenium polypyridyl complexes is sensitive to the substituents on the bipyridine ligands. acs.org In a study of ruthenium(II) complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid, the metal-based Ru(II)-Ru(III) oxidations were observed at positive potentials, and the electron-withdrawing ligands made the oxidation more difficult, as seen by positive shifts in the half-wave potentials. rsc.org The synthesis of a ruthenium(IV)-oxo complex with 6,6'-dichloro-2,2'-bipyridine demonstrates that this ligand can stabilize higher oxidation states of the metal. rsc.org In some cases, particularly with osmium complexes, successive one-electron oxidations can lead to stable +3 and +4 oxidation states that are metal-centered. utexas.edu

| Complex Family | Typical Metal-Centered Oxidation Potential Range (vs. reference) | Reference |

| Ruthenium(II) complexes with H₂dcbpy | E₁/₂ = 0.15–1.62 V vs. Ag⁺/Ag | rsc.org |

| Ru(bda)(pic)₂ analogues | E(Ru³⁺/Ru²⁺) = 649 mV to 863 mV vs. NHE | acs.org |

Cyclic Voltammetry Studies for Understanding Electron Transfer Events

Cyclic voltammetry (CV) is a crucial technique for probing the redox behavior of metal complexes and understanding the electronic effects of ligands. In complexes of substituted bipyridines, CV studies reveal how substituents modulate the metal-centered and ligand-centered redox events.

The chlorine atoms in 6,6-dichloro-2,2-bipyridine are electron-withdrawing, which lowers the energy of the ligand's π* orbitals. This has a pronounced effect on the redox potentials of its metal complexes. For instance, in ruthenium complexes, the Ru(III)/Ru(II) redox couple is sensitive to the electronic properties of the bipyridine ligand. acs.org The introduction of electron-withdrawing groups makes the metal center more difficult to oxidize, resulting in an anodic shift (a shift to more positive potentials) of the Ru(III)/Ru(II) couple.

A study on related ruthenium complexes with modified 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligands demonstrated this effect clearly. By replacing the pyridine (B92270) rings in the bda backbone with electron-deficient pyrazine (B50134) rings, a significant anodic shift in the Ru(III)/Ru(II) redox potential was observed. acs.org The parent Ru(bda)(pic)₂ complex showed a Ru(III)/Ru(II) potential at 649 mV versus NHE. acs.org Introducing one pyrazine nitrogen shifted this to 863 mV, and a second pyrazine nitrogen shifted it further to 1053 mV. acs.org This cumulative shift of approximately 200 mV per nitrogen highlights the substantial impact of electron-withdrawing modifications at the 6,6'-positions. acs.org It is therefore expected that a complex with this compound would exhibit a similarly anodically shifted Ru(III)/Ru(II) potential compared to an unsubstituted bipyridine complex, indicating that the Ru(II) center is stabilized against oxidation.

This principle also applies to other metals. Studies on cobalt complexes with various substituted bipyridine ligands have shown that accurate redox data is vital for applications such as dye-sensitized solar cells. nih.gov Similarly, in nickel-catalyzed cross-electrophile coupling reactions, substituents at the 6 and 6' positions of the bipyridine ligand have a major impact on the properties and catalytic performance of the nickel complexes. nih.gov Bulkier or electron-withdrawing substituents can stabilize specific oxidation states, such as Ni(I), and influence the ease of reduction from the Ni(II) state. nih.gov These findings underscore the general principle that the chloro-substituents in this compound are key modulators of the electron transfer events in its coordination complexes.

| Complex | Redox Couple | Potential (mV vs. NHE) | Reference |

|---|---|---|---|

| Ru(bda)(pic)₂ | Ru(III)/Ru(II) | 649 | acs.org |

| Ru(N¹-bda)(pic)₂ | Ru(III)/Ru(II) | 863 | acs.org |

| Ru(N²-bda)(pic)₂ | Ru(III)/Ru(II) | 1053 | acs.org |

Relationship Between Ligand Substitution, Electronic Structure, and Photophysical Properties

The substitution pattern on bipyridine ligands directly correlates with the electronic structure and resulting photophysical properties of their metal complexes, such as absorption and emission characteristics. The electron-withdrawing chloro groups in this compound lower the energy of the ligand's lowest unoccupied molecular orbital (LUMO). This has a profound effect on the energy of the metal-to-ligand charge transfer (MLCT) excited states, which are often responsible for the photophysical properties of these complexes. wikipedia.org

In a typical ruthenium(II) polypyridyl complex, the visible absorption spectrum is dominated by an MLCT transition, where an electron is promoted from a metal-centered d-orbital (the highest occupied molecular orbital, HOMO) to a ligand-centered π* orbital (the LUMO). wikipedia.org By lowering the LUMO energy, the this compound ligand reduces the HOMO-LUMO gap. This leads to a red-shift (a shift to lower energy or longer wavelength) in the MLCT absorption band compared to complexes with unsubstituted bipyridine.

Conversely, electron-donating groups on the bipyridine ligand raise the energy of the HOMO, which can also lead to a red-shift in the MLCT band. For instance, in ruthenium complexes with 4,4'-dihydroxy-2,2'-bipyridine, deprotonation of the hydroxyl groups leads to significant electron donation, lowering the reduction potential and affecting the MLCT bands. rsc.org

The nature of the ligand also influences emission properties. Many ruthenium and osmium bipyridine complexes are known for their luminescence, which typically originates from the lowest-energy triplet MLCT (³MLCT) state. wikipedia.orgacs.org The energy and lifetime of this emissive state are highly tunable via ligand substitution. The electron-withdrawing nature of this compound would be expected to lower the energy of the ³MLCT state. This can sometimes lead to an increase in non-radiative decay pathways, potentially quenching luminescence or shortening the excited-state lifetime. This occurs if the ³MLCT state becomes energetically close to a non-emissive, metal-centered ligand-field (³MC) state, providing a pathway for rapid, non-radiative deactivation. rsc.org

A study on a ruthenium(II) complex containing 6,6′-(ethan-1,2-diyl)bis-2,2′-bipyridine found that the complex had a low emission quantum yield due to its lowest lying triplet excited state being a metal-centered (³MC) state. rsc.org The steric bulk introduced by substituents at the 6,6'-positions can also distort the coordination geometry, which alters the orbital overlap and further modifies the electronic and photophysical properties. wikipedia.orghud.ac.uk

| Property | Effect of Electron-Withdrawing Substituents (e.g., -Cl) | Underlying Reason |

|---|---|---|

| LUMO Energy | Lowered | Inductive effect of the substituent stabilizes the ligand's π* orbitals. |

| MLCT Absorption | Red-shifted (to longer wavelengths) | Reduced energy gap between the metal d-orbitals (HOMO) and the ligand π* orbitals (LUMO). acs.org |

| Emission Lifetime | Potentially shortened | Lowered ³MLCT energy can enhance non-radiative decay via thermally accessible ³MC states. rsc.org |

| Redox Potential | Anodic shift (more positive) for metal oxidation | Metal d-orbitals are stabilized, making oxidation more difficult. acs.org |

Photoinduced Ligand Exchange Dynamics in this compound Systems

Photoinduced ligand exchange, or photosubstitution, is a key photochemical reaction in many ruthenium polypyridyl complexes. This process is highly dependent on the electronic structure of the complex, which is modulated by its constituent ligands. The generally accepted mechanism involves the initial population of an MLCT excited state upon light absorption, followed by thermal population of a dissociative ³MC (or ligand-field) state. nsf.gov This ³MC state has an electron in a metal-centered dσ* orbital, which is antibonding with respect to the metal-ligand bonds, thus promoting ligand dissociation.

The energy gap between the ³MLCT state and the dissociative ³MC state is a critical parameter that governs the quantum yield of photosubstitution. The this compound ligand plays a significant role here. As established, its electron-withdrawing nature lowers the energy of the ³MLCT state. acs.org This reduction in the ³MLCT energy decreases the energy gap (ΔE) to the higher-lying ³MC state. According to the energy gap law, a smaller energy gap facilitates more efficient thermal population of the ³MC state, which would be expected to increase the quantum yield for ligand exchange.

Research on a Ru(II) complex with a tetradentate bipyridine ligand bridged at the 6,6' positions showed a large chloride ion photosubstitution quantum yield. rsc.org This high reactivity was attributed to the lowest lying triplet excited state being a ³MC state, making the dissociative pathway highly accessible. rsc.org While most systems undergo dissociation from a thermally populated ³MC state, some studies suggest that ligand dissociation can occur directly from the ³MLCT state, presenting an alternative pathway. nsf.gov

Furthermore, steric factors introduced by substituents at the 6,6'-positions can weaken the metal-ligand bonds, making them more susceptible to photodissociation. This has been explored in the context of photochemotherapy, where light is used to release a therapeutic ligand from a metal complex. nih.govnih.gov Therefore, complexes featuring the this compound ligand are predicted to be more photosensitive than their unsubstituted counterparts due to a combination of electronic and steric effects that favor the population of dissociative excited states.

Structural Analysis of 6,6 Dichloro 2,2 Bipyridine and Its Metal Complexes

Single Crystal X-ray Diffraction Studies

Determination of Molecular and Crystal Structures of 6,6'-Dichloro-2,2'-bipyridine (B1589837) Complexes

Studies on analogous compounds, such as those with methyl or other bulky groups at the 6,6'-positions, reveal that these substituents can induce significant steric hindrance. nih.govnih.gov This steric clash can lead to distortions in the geometry of the resulting metal complexes. For instance, in a rhenium(I) complex with a bulky 6,6'-disubstituted bipyridine ligand, the metal ion was found to be pushed significantly out of the plane of the bipyridine unit. nih.gov A similar effect is anticipated for complexes of 6,6'-dichloro-2,2'-bipyridine due to the presence of the chloro groups.

Analysis of Coordination Geometries and Intermolecular Interactions

The coordination geometry around the metal center in complexes of 6,6'-dichloro-2,2'-bipyridine is highly dependent on the nature of the metal ion and the steric constraints imposed by the ligand. In complexes with other 6,6'-disubstituted bipyridines, distorted tetrahedral or octahedral geometries are commonly observed. nih.govtubitak.gov.tr For example, in a mercury(II) complex with 6,6'-dimethyl-2,2'-bipyridine (B1328779), a distorted tetrahedral coordination was reported.

Intermolecular interactions play a crucial role in the solid-state structures of these complexes. In the crystal packing of a tetrachloridocobaltate(II) salt of 6,6'-dimethyl-2,2'-bipyridine-1,1'-diium, a variety of interactions were identified, including Cl···H, H···H, Cl···C, and Cl···N contacts, which contribute to the stability of the crystal lattice. nih.gov Furthermore, π-π stacking interactions between the pyridine (B92270) rings of adjacent ligands are a common feature in the crystal structures of bipyridine complexes, influencing their electronic and photophysical properties. caltech.edu

Conformational Analysis of 6,6'-Dichloro-2,2'-bipyridine within Complexes (e.g., Dihedral Angles, Steric Congestion)

The presence of bulky substituents at the 6 and 6' positions, such as chloro groups, introduces significant steric congestion. This steric strain can lead to a twisting of the pyridine rings relative to each other, resulting in a non-planar conformation. nih.gov This is reflected in the dihedral angle between the planes of the two pyridine rings. For example, in a cobalt(II) complex of 6,6'-dimethyl-2,2'-bipyridine-1,1'-diium, the dihedral angle between the pyridine rings was found to be 52.46(9)°. nih.gov Similar significant deviations from planarity are expected in complexes of 6,6'-dichloro-2,2'-bipyridine.

The table below presents representative dihedral angles from related substituted bipyridine complexes, illustrating the impact of substitution on the ligand's conformation.

| Compound/Complex | Substituent(s) | Dihedral Angle (°) |

| 6,6'-Dimethyl-2,2'-bipyridine-1,1'-diium tetrachloridocobaltate(II) | 6,6'-Dimethyl | 52.46(9) nih.gov |

| 2,2',6,6'-Tetramethyl-4,4'-bipyridine | 2,2',6,6'-Tetramethyl | 19.48(2) nih.gov |

| [(6,6'-diTPAbpy)Re(CO)₃Cl] (TPAbpy = ditriphenylamine-bipyridine) | 6,6'-Ditriphenylamine | Significant out-of-plane distortion nih.gov |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Raman)

Spectroscopic methods provide valuable insights into the structural features of 6,6'-dichloro-2,2'-bipyridine and its metal complexes, complementing the data obtained from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these compounds in solution. The chemical shifts of the protons and carbons in the pyridine rings are sensitive to the electronic environment and the conformation of the molecule. In metal complexes, coordination to a metal ion typically leads to downfield shifts of the proton signals of the bipyridine ligand. researchgate.net The analysis of coupling constants can provide further information about the connectivity and geometry of the molecule.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including IR and Raman techniques, is used to identify characteristic functional groups and to probe the coordination of the ligand to the metal center. psu.eduresearchgate.netrsc.org The vibrational modes of the pyridine rings, such as the C=C and C=N stretching vibrations, are particularly informative. Upon complexation, these bands often shift to different frequencies, providing evidence of coordination. researchgate.net For instance, the infrared spectrum of a samarium complex with 2,2'-bipyridine (B1663995) showed a shift in the C=N stretching vibration to a lower wavenumber upon complexation. researchgate.net New bands corresponding to the metal-nitrogen stretching vibrations may also appear in the far-IR region. researchgate.net

The table below summarizes typical vibrational frequencies for bipyridine and its complexes.

| Vibrational Mode | Free 2,2'-Bipyridine (cm⁻¹) | 2,2'-Bipyridine in a Samarium Complex (cm⁻¹) |

| ν(C=N) | 1596 researchgate.net | Shifted to lower wavenumber researchgate.net |

| ν(C=C) | 1434-1476 researchgate.net | Shifted to lower wavenumber researchgate.net |

| ν(C-H) | 735-766 researchgate.net | Shifted to lower wavenumber researchgate.net |

| ν(Sm-N) | - | 423 researchgate.net |

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. psu.edu The combination of these spectroscopic techniques offers a comprehensive picture of the structural properties of 6,6'-dichloro-2,2'-bipyridine and its metal complexes.

Supramolecular Assemblies and Advanced Materials Based on 6,6 Dichloro 2,2 Bipyridine

Utilization of 6,6-Dichloro-2,2-bipyridine as a Building Block in Supramolecular Architectures